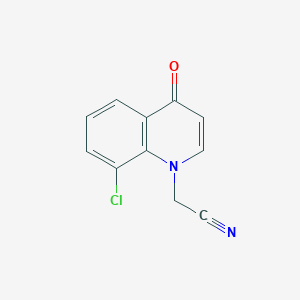

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile

Description

2-(8-Chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is a quinolinone-based nitrile derivative characterized by a chloro substituent at the 8-position of the quinoline ring and an acetonitrile group at the 1-position.

Properties

IUPAC Name |

2-(8-chloro-4-oxoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-2-8-10(15)4-6-14(7-5-13)11(8)9/h1-4,6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKGLOWQNIRSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroquinoline and acetonitrile.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antiviral, or anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them important in drug discovery.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.

Industry

In the industrial sector, 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile may be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile with five analogs:

Key Observations

Core Structure Variations: The target compound and the 5-chloro-8-methoxy analog (CAS 1315349-51-9) share the quinolin-4-one core, but substituent positions differ significantly. The 8-methoxy group in the latter may enhance solubility compared to the 8-chloro substituent in the target compound .

Functional Group Impact :

- The nitrile group in the target compound and its analogs (e.g., CAS 1315349-51-9, 860786-60-3) suggests reactivity toward nucleophilic addition or cyclization. In contrast, the acetic acid derivative (CAS 1215319-96-2) exhibits carboxylic acid functionality, enabling salt formation or esterification .

The 5,8-dimethoxy substituents in CAS 1215319-96-2 may improve solubility and metabolic stability compared to halogenated analogs .

Research and Application Insights

- Medicinal Chemistry: Nitrile-containing quinolinones are explored as kinase inhibitors or antimicrobial agents. The triazolone analog (CAS 860786-60-3) may target enzymes like cyclooxygenase due to its heterocyclic core .

- Materials Science: The electron-deficient quinolinone core in the target compound could serve as a building block for organic semiconductors, though its discontinued status limits practical exploration .

Biological Activity

2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, presenting data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The chemical structure of 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile features a quinoline backbone with a chloro substituent at the 8-position and an acetonitrile group. Its molecular formula is C₁₂H₈ClN₃O, with a molecular weight of approximately 235.66 g/mol.

Antimicrobial Activity

Quinoline derivatives, including 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile, have been studied for their antimicrobial properties against a range of pathogens. Research indicates that quinoline compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 64 µg/mL |

Studies have shown that derivatives with halogen substitutions tend to enhance antimicrobial efficacy. The presence of the chloro group in this compound may contribute to its bioactivity by affecting membrane permeability or enzymatic interactions.

Antitumor Activity

The potential antitumor effects of quinoline derivatives have been widely documented. Compounds similar to 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile have demonstrated cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that compounds with a similar structure exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high cytotoxic potential.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile | MCF-7 | 20 |

| HeLa | 15 |

While the exact mechanism of action for 2-(8-chloro-4-oxoquinolin-1(4H)-yl)acetonitrile remains to be fully elucidated, it is hypothesized that quinoline derivatives may interact with DNA or inhibit key enzymes involved in cell proliferation. For example, some studies suggest that these compounds may act as topoisomerase inhibitors or interfere with the function of protein kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.